Tert-butyl di(prop-2-yn-1-yl)carbamate
Overview
Description
Tert-butyl di(prop-2-yn-1-yl)carbamate is a derivative of carbamic acid, where the amino group is substituted with two propargyl (prop-2-yn-1-yl) groups and the carboxylic acid group is esterified with a tert-butyl group. This compound is primarily used in research settings, particularly in the field of click chemistry due to its unique functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl di(prop-2-yn-1-yl)carbamate can be synthesized from the reaction of dipropargylamine (H2N(C≡C-CH2)2) with di-tert-butyl dicarbonate [(Boc)2O], followed by deprotection with an appropriate acid. The reaction typically involves the use of ethyl acetate as a solvent and is carried out at temperatures ranging from 0 to 30°C.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl di(prop-2-yn-1-yl)carbamate undergoes various types of reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage and is widely used in click chemistry.
Coupling Reactions: The alkyne functionality allows it to participate in various coupling reactions, enabling the construction of diverse functional molecules.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and azides under mild conditions.
Coupling Reactions: Typically involve the use of suitable monomers containing complementary functional groups.
Major Products
Triazole Linkages: Formed from CuAAC reactions.
Complex Molecules: Synthesized through various coupling reactions.
Scientific Research Applications
Tert-butyl di(prop-2-yn-1-yl)carbamate is primarily used in:
Click Chemistry: As a linker in bioconjugation to attach molecules like drugs, imaging agents, or targeting moieties to biomolecules.
Synthesis of Complex Molecules: Used as a building block for synthesizing dendrimers and polymers with branched structures.
Material Science: Participates in crosslinking reactions to form polymeric networks with desired properties, such as improved mechanical strength and conductivity.
Mechanism of Action
The mechanism of action of tert-butyl di(prop-2-yn-1-yl)carbamate involves its alkyne groups, which readily undergo specific and efficient reactions with azides to form stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-dipropargylamine
- tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate
- tert-Butyl diprop-2-ynylcarbamate
Uniqueness
Tert-butyl di(prop-2-yn-1-yl)carbamate is unique due to its dual alkyne groups, which provide versatility in click chemistry and coupling reactions. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N,N-bis(prop-2-ynyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHWXYPEWXEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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